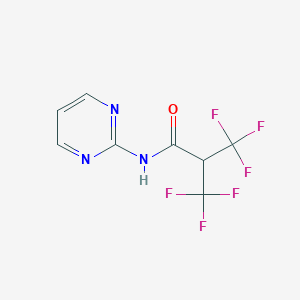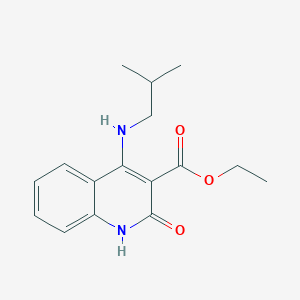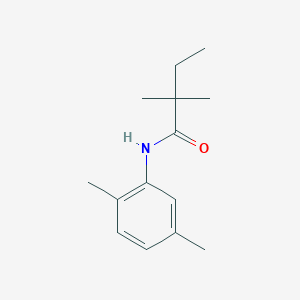
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, a key regulator of cell growth and proliferation, leading to decreased protein synthesis and cell cycle arrest.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, leading to decreased protein synthesis and cell cycle arrest. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high potency and selectivity for AMPK activation. However, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Another area of interest is its potential use as an adjuvant therapy for cancer. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies are needed to determine its efficacy in combination with these treatments. Finally, there is a need for further research on the safety and efficacy of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in human clinical trials, particularly in the context of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in high yield and purity.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
In addition to metabolic disorders, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been investigated for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide |
|---|---|
Fórmula molecular |
C8H5F6N3O |
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-pyrimidin-2-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4(8(12,13)14)5(18)17-6-15-2-1-3-16-6/h1-4H,(H,15,16,17,18) |
Clave InChI |
RZUHZWXZJXSZNA-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


